Tyropanoate sodium

概要

準備方法

合成経路および反応条件

チロパノエートナトリウムは、チロパノ酸から合成されます。 反応条件は通常、制御された温度と圧力条件下で、ヨウ素と適切な溶媒を使用することを含みます .

工業生産方法

工業的な設定では、チロパノエートナトリウムの製造は、大規模なヨウ素化反応に続いて、化合物の純度と効力を確保するための精製プロセスが含まれます . 最終製品は、その後、医療用として適した剤形に製剤化されます .

化学反応の分析

反応の種類

チロパノエートナトリウムは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な製品

これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体と化合物の還元形が含まれます .

科学研究アプリケーション

チロパノエートナトリウムは、以下を含むいくつかの科学研究アプリケーションがあります。

科学的研究の応用

Tyropanoate sodium has several scientific research applications, including:

Chemistry: Used as a radiocontrast agent in various chemical analyses.

Biology: Employed in biological studies to visualize and diagnose gallstones.

Medicine: Widely used in medical imaging for the diagnosis of gallstones and other biliary tract disorders.

Industry: Utilized in the production of radiocontrast agents for medical imaging.

作用機序

類似化合物との比較

類似化合物

イオパノ酸: 胆嚢造影に使用される別の放射線造影剤.

イオジパミド: 医療画像において同様の診断目的で使用されます.

独自性

チロパノエートナトリウムは、胆汁への迅速な排泄と、胆嚢と胆道の鮮明で詳細な画像を提供する能力のためにユニークです . その高いヨウ素含有量は、放射線造影剤として特に効果的です .

生物活性

Tyropanoate sodium, a radiocontrast agent, is primarily utilized in the diagnostic imaging of the gallbladder through oral cholecystography. This compound is known for its unique properties that enhance the visibility of gallbladder structures during X-ray examinations. The following sections provide an in-depth analysis of its biological activity, including pharmacokinetics, clinical studies, and comparative effectiveness with other contrast agents.

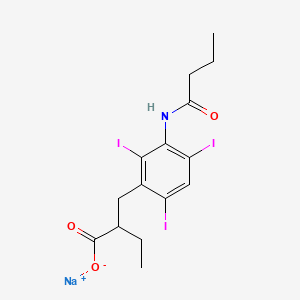

This compound is a derivative of tyropanoic acid, characterized by its three heavy iodine atoms that effectively obstruct X-rays, thereby allowing for clear imaging of the gallbladder. The chemical structure is represented as follows:

- Chemical Formula :

- Molecular Weight : 663.008 g/mol

- IUPAC Name : Sodium N-[3-(2-carboxy-2-ethylethyl)-2,4,6-triiodophenyl]butanecarboximidate

This compound functions by increasing the contrast between the gallbladder and surrounding tissues, facilitating the detection of abnormalities such as gallstones.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered in both single and divided doses. Studies have shown that administering the compound in divided doses over 4 to 10 hours results in significantly lower peak blood iodine levels compared to a single dose regimen. This approach not only maintains adequate visualization in imaging but also reduces potential side effects associated with high iodine concentrations in the bloodstream .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound in comparison to other contrast agents like iopanoic acid and ipodate sodium. Key findings from these studies include:

- Study Design : A comparative study involving multiple groups of patients receiving different contrast agents.

- Results : this compound demonstrated intermediate effectiveness in gallbladder opacification compared to its counterparts .

Table 1: Comparative Effectiveness of Contrast Agents

| Contrast Agent | Gallbladder Opacification | Peak Iodine Levels | Side Effects |

|---|---|---|---|

| This compound | Intermediate | Lower | Mild diarrhea |

| Iopanoic Acid | High | Higher | Diarrhea, urination disorders |

| Ipodate Sodium | High | Higher | Similar to iopanoic acid |

Case Studies

- Cholecystography in Acute Pancreatitis : A study involving 24 patients with acute pancreatitis showed that this compound effectively evaluated gallbladder function despite abnormal liver function tests .

- Safety Profile : In a clinical trial involving healthy adults, various regimens of this compound were tested for their safety and effectiveness. The results indicated that lower doses administered over time minimized adverse effects while still providing adequate imaging results .

Toxicological Considerations

The safety profile of this compound has been assessed through various toxicological studies. It was found that the sustained-release formulation exhibited significantly lower acute oral toxicity compared to conventional formulations . Additionally, monitoring for adverse effects such as gastrointestinal disturbances and urination disorders is recommended during its use.

特性

CAS番号 |

7246-21-1 |

|---|---|

分子式 |

C15H18I3NNaO3 |

分子量 |

664.01 g/mol |

IUPAC名 |

sodium;2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoate |

InChI |

InChI=1S/C15H18I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22); |

InChIキー |

SOYYVBSRTOFMPV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |

異性体SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |

正規SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I.[Na] |

外観 |

Solid powder |

melting_point |

209.0 °C |

Key on ui other cas no. |

7246-21-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bilopaque Sodium Tyropanoate Sodium, Tyropanoate Tyropanoate Tyropanoate Sodium Tyropanoate, Sodium WIN 88512 WIN-88512 WIN88512 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。